NIM811

概要

説明

準備方法

NIM811は、シクロスポリンの修飾を含む一連の化学反応によって合成されます。 合成経路は通常、シクロスポリンの4位にあるイソブチル基をsec-ブチル基に置換することを含みます . 合成に使用される反応条件と特定の試薬は、機密情報であり、公開文献では広く開示されていません。 this compoundの工業生産方法も、入手可能な資料では詳しく説明されていません。

化学反応の分析

NIM811は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化される可能性がありますが、詳細な反応条件は広く公開されていません。

置換: This compoundの主要な合成経路は、シクロスポリンのイソブチル基がsec-ブチル基に置換される置換反応です.

これらの反応で使用される一般的な試薬と条件は、公開文献では詳しく説明されていません。 これらの反応から生成される主な生成物は、this compound自体です。

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: This compoundは、ミトコンドリア透過性遷移とシクロフィリン阻害を研究するための研究ツールとして使用されます.

生物学: さまざまな生物学的プロセスや疾患におけるシクロフィリンの役割を調べるために使用されます.

医学: This compoundは、C型肝炎ウイルス(HCV)感染症やウルリッヒ先天性筋ジストロフィーやベスレム筋ジストロフィーなどの遺伝性筋疾患の治療に有望であることが示されています 骨格筋の虚血性傷害を軽減する可能性についても研究されています.

産業: This compoundは、製薬業界で、シクロフィリンとミトコンドリア透過性遷移を標的とした新規治療薬の開発に使用されています.

科学的研究の応用

NIM811 has a wide range of scientific research applications, including:

Biology: It is used to investigate the role of cyclophilins in various biological processes and diseases.

Medicine: This compound has shown promise in treating hepatitis C virus (HCV) infection and genetic muscular diseases such as Ullrich congenital muscular dystrophy and Bethlem myopathy It has also been studied for its potential to reduce ischemic injury in skeletal muscle.

作用機序

類似化合物との比較

NIM811は、シクロスポリンと構造が似ており、主な違いは、4位のイソブチル基がsec-ブチル基に置換されていることです . この修飾により、this compoundのシクロフィリンへの結合親和性が向上し、免疫抑制活性がなくなります . 類似の化合物には、次のものがあります。

シクロスポリン: シクロフィリンとカルシニューリンに結合する、よく知られている免疫抑制剤です.

デビオ025: 抗ウイルス活性を持つ可能性のある、別のシクロフィリン阻害剤です.

SCY-635: 抗ウイルス特性を持つ、免疫抑制性のないシクロスポリンアナログです.

This compoundの独自性は、免疫抑制を引き起こすことなく、シクロフィリンとミトコンドリア透過性遷移を阻害できることです .

生物活性

NIM811, a non-immunosuppressive analog of cyclosporine A (CsA), is primarily recognized for its role as a cyclophilin inhibitor. This compound has garnered attention due to its diverse biological activities, particularly in promoting cell survival, enhancing recovery from injuries, and exhibiting antiviral properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

This compound operates primarily through the inhibition of mitochondrial permeability transition pores (mPTP), which are critical in regulating cell death pathways. By preventing mPTP opening, this compound helps maintain mitochondrial function and cellular integrity during stress conditions such as ischemia or hypoxia. Additionally, this compound has been shown to reduce oxidative stress and inflammation, contributing to its protective effects in various biological contexts.

1. Muscle Cell Survival and Recovery

A study investigated the effects of this compound on muscle cell survival under hypoxic conditions. The results demonstrated that this compound significantly increased cell survival and reduced lactate dehydrogenase (LDH) levels in ischemic myotubes in a dose-dependent manner. In vivo experiments using a mouse model of hindlimb ischemia showed that this compound treatment improved gait performance and reduced inflammatory cytokines in muscle tissue compared to control groups .

Table 1: Effects of this compound on Muscle Recovery

| Parameter | Control Group | This compound (10 mg/kg) | P-Value |

|---|---|---|---|

| Gait Speed (cm/s) | 15.2 ± 2.1 | 22.5 ± 3.0 | <0.005 |

| LDH Levels (U/L) | 150 ± 20 | 90 ± 15 | <0.01 |

| IL-6 Levels (pg/mL) | 75 ± 10 | 30 ± 5 | <0.001 |

2. Spinal Cord Injury Recovery

In another study focused on spinal cord injury (SCI), this compound was administered post-injury to evaluate its effects on functional recovery and tissue sparing. The treatment resulted in significant improvements in locomotor performance and bladder control in rats, with the most effective doses being between 10 mg/kg and 40 mg/kg. The reduction in lesion size was also notable, indicating that this compound plays a crucial role in neuroprotection following SCI .

Table 2: Functional Recovery Post-SCI with this compound Treatment

| Treatment Dose (mg/kg) | Locomotor Score (Day 42) | Bladder Control Days | Lesion Length Reduction (%) |

|---|---|---|---|

| Vehicle | 15 ± 3 | 10 ± 2 | - |

| 10 | 25 ± 4 | 6 ± 1 | 18% |

| 20 | 28 ± 5 | 4 ± 1 | 30% |

| 40 | 27 ± 5 | 3 ± 1 | Significant |

3. Antiviral Activity Against HCV

This compound has also been evaluated for its antiviral properties, particularly against Hepatitis C Virus (HCV). Studies have shown that it effectively inhibits HCV RNA replication in vitro by binding to cyclophilins with high affinity, leading to reduced viral loads in treated cells .

Table 3: Antiviral Efficacy of this compound Against HCV

| Concentration (µM) | HCV RNA Reduction (%) |

|---|---|

| Control | - |

| 5 | 30 |

| 10 | 50 |

| 20 | >70 |

Case Study: Ischemic Muscle Injury

In a clinical model involving ischemic muscle injury, patients treated with this compound exhibited improved muscle function and reduced inflammatory markers compared to those receiving standard care. This suggests that this compound may have therapeutic potential beyond experimental models, particularly in managing conditions associated with ischemia .

Case Study: Traumatic Brain Injury

A cohort study on traumatic brain injury patients revealed that those administered this compound showed enhanced recovery metrics, including cognitive function and motor skills, over a six-month follow-up period compared to controls . These findings support the compound's role in neuroprotection.

特性

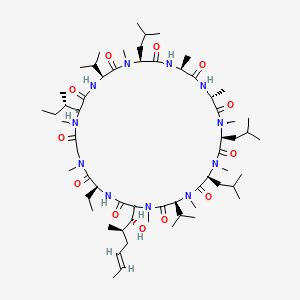

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-24-[(2S)-butan-2-yl]-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O12/c1-25-28-29-40(15)52(75)51-56(79)65-43(27-3)58(81)67(18)33-47(74)71(22)50(39(14)26-2)55(78)66-48(37(10)11)61(84)68(19)44(30-34(4)5)54(77)63-41(16)53(76)64-42(17)57(80)69(20)45(31-35(6)7)59(82)70(21)46(32-36(8)9)60(83)72(23)49(38(12)13)62(85)73(51)24/h25,28,34-46,48-52,75H,26-27,29-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b28-25+/t39-,40+,41-,42+,43-,44-,45-,46-,48-,49-,50-,51-,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJPZDVUUKWPGT-FOIHOXPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)[C@@H](C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904006 | |

| Record name | (melle-4)cyclosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1202.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143205-42-9 | |

| Record name | (melle-4)cyclosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143205429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(N-methyl-L-isoleucine)-cyclosporin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (melle-4)cyclosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(N-METHYL-L-ISOLEUCINE)-CYCLOSPORIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96262S4I14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。